![molecular formula H9NSi3 B1208238 Trisilamina CAS No. 13862-16-3](/img/structure/B1208238.png)
Trisilamina
Descripción general
Descripción
Trisilylamine, also known as Trisilylamine, is a useful research compound. Its molecular formula is H9NSi3 and its molecular weight is 107.33 g/mol. The purity is usually 95%.
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Aplicaciones Científicas De Investigación
Chemical Applications
1.1 Precursor for Silicon Nitride Films
Trisilylamine is predominantly used as a precursor for the deposition of silicon nitride films through atomic layer deposition (ALD). The low-temperature growth capability (below 300 °C) allows for the deposition of these films without damaging underlying substrates, which is crucial in semiconductor manufacturing. The films produced exhibit excellent conformal coverage and wet etch resistance, making them ideal for electronic applications.
1.2 Catalyst in Organic Reactions
In organic chemistry, trisilylamine acts as an efficient catalyst in hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen bonds across unsaturated carbon-carbon double bonds. This property enables the synthesis of various organic compounds with defined structures, enhancing its utility in synthetic organic chemistry.
1.3 Nanoparticle Synthesis
Trisilylamine plays a vital role in synthesizing silicon-based nanoparticles. Its ability to act as a silicon source and control the growth process allows researchers to produce nanoparticles with specific sizes and morphologies. This application is particularly relevant in nanotechnology research, where precise control over particle characteristics is essential.
Biological Applications
2.1 Biochemical Reagent
In biological research, trisilylamine is utilized as a reagent in various biochemical assays and the synthesis of biomolecules. Its reactivity with enzymes and proteins facilitates the formation of silicon-based compounds that can be used in biological studies.
2.2 Drug Delivery Systems
Trisilylamine has potential applications in developing drug delivery systems due to its ability to modify surface properties of materials. By introducing silyl groups onto surfaces, it can enhance biocompatibility and control drug release rates, making it valuable for pharmaceutical applications.
Industrial Applications
3.1 Semiconductor Industry
The semiconductor industry benefits significantly from trisilylamine's properties as a precursor for silicon oxide films. These films are essential for various electronic devices, providing electrical insulation and protection against environmental factors.
3.2 High-Purity Silicon Production
Trisilylamine is also involved in producing high-purity silicon used in electronic components. Its unique chemical structure allows it to participate effectively in processes that yield silicon with minimal impurities, which is critical for the performance of semiconductor devices.
Case Studies
5.1 Silicon Nitride Film Deposition
A study conducted on the use of trisilylamine in ALD demonstrated its effectiveness in producing high-quality silicon nitride films with controlled thicknesses and uniformity across substrates. The films exhibited excellent mechanical properties and thermal stability, making them suitable for advanced electronic applications.
5.2 Nanoparticle Synthesis Research
Research focusing on nanoparticle synthesis using trisilylamine showed that it could produce nanoparticles with tunable sizes through careful control of reaction conditions. This capability has implications for developing materials in optics and electronics where particle size significantly influences performance.
Mecanismo De Acción
- Trisilylamine (TSA) is a silylamine precursor commonly used in the deposition of silicon nitride (SiNx) thin films via atomic layer deposition (ALD) .
- Downstream effects include film thickness control, conformal coverage, and improved wet etch resistance .
- TSA’s low-temperature growth (<300 °C) enables SiNx deposition without damaging underlying substrates .
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Análisis Bioquímico
Biochemical Properties
Trisilylamine plays a significant role in biochemical reactions, particularly in the synthesis of silicon-based materials. It interacts with various enzymes and proteins, facilitating the formation of silicon nitride films. The compound’s high reactivity is attributed to the presence of Si–N bonds, which are weaker and more reactive compared to other silylamine precursors . This reactivity allows trisilylamine to effectively participate in biochemical processes, enhancing the properties of the resulting materials.
Cellular Effects
Trisilylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, promoting or inhibiting specific biochemical pathways. For instance, trisilylamine has been shown to affect the expression of genes involved in silicon metabolism, thereby impacting cellular activities .
Molecular Mechanism
At the molecular level, trisilylamine exerts its effects through binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The Si–N bonds in trisilylamine facilitate its binding to specific proteins and enzymes, modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trisilylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that trisilylamine remains stable under specific conditions, allowing for sustained biochemical activity. Prolonged exposure to certain environments may lead to degradation, affecting its efficacy .
Dosage Effects in Animal Models
The effects of trisilylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. Higher doses can lead to toxic or adverse effects, including cellular damage and disruption of metabolic processes. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
Trisilylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into silicon-based materials. The compound’s presence can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for optimizing the use of trisilylamine in biochemical applications .
Transport and Distribution
Within cells and tissues, trisilylamine is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, influencing its biochemical activity. The efficient transport and distribution of trisilylamine are essential for its effective use in various applications .
Subcellular Localization
Trisilylamine’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its biochemical effects, depending on the cellular context .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trisilylamine can be synthesized through several methods. One common method involves the reaction of monochlorosilane with ammonia. This reaction is highly exothermic and produces trisilylamine along with ammonium chloride as a by-product . The reaction can be represented as follows: [ 3 \text{H}_3\text{SiCl} + 4 \text{NH}_3 \rightarrow \text{N(SiH}_3\text{)}_3 + 3 \text{NH}_4\text{Cl} ]
Another method involves the thermal decomposition of perhydropolysilazane under an oxygen-free or low-oxygen atmosphere .
Industrial Production Methods: In industrial settings, trisilylamine is often produced using gas-phase synthesis. This involves the use of a reactor vessel with inlets for gaseous reactants and an inert gas. The reactants are injected into the reactor, where they undergo a series of reactions to form trisilylamine .
Análisis De Reacciones Químicas
Types of Reactions: Trisilylamine undergoes various chemical reactions, including:
Oxidation: Trisilylamine can be oxidized to form silicon dioxide and nitrogen gas.
Reduction: It can be reduced to form silane and ammonia.
Substitution: Trisilylamine can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or metal hydrides can be used as reducing agents.
Substitution: Halogens such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Silicon dioxide and nitrogen gas.
Reduction: Silane and ammonia.
Substitution: Halogenated derivatives of trisilylamine.
Comparación Con Compuestos Similares
Trimethylamine: (CH₃)₃N
Disilylamine: (SiH₃)₂NH
Hexamethyldisilazane: (CH₃)₃SiNHSi(CH₃)₃
Trisilylamine’s unique properties, such as its high reactivity and stability, make it a valuable compound in various scientific and industrial applications.
Propiedades
InChI |
InChI=1S/H9NSi3/c2-1(3)4/h2-4H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJXMPCFODQAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N([SiH3])([SiH3])[SiH3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H9NSi3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13862-16-3 | |
Record name | Silanamine, N,N-disilyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the molecular formula and weight of trisilylamine?
A1: Trisilylamine has a molecular formula of N(SiH3)3 and a molecular weight of 149.35 g/mol.
Q2: What spectroscopic data is available for characterizing trisilylamine?
A2: Researchers commonly use Raman, infrared (IR) [], 13C, 15N, and 29Si NMR spectroscopy [] to characterize trisilylamine. These techniques provide information about its structure, bonding, and vibrational modes. For example, Raman spectroscopy has been used to investigate the planarity of the NSi3 skeleton in trisilylamine [].
Q3: Is trisilylamine compatible with common solvents?
A3: Trisilylamine is soluble in various organic solvents, including diethyl ether and petroleum ether. This solubility makes it easier to handle and utilize in solution-based processes.
Q4: Can trisilylamine be used as a reagent in chemical reactions?
A4: While trisilylamine itself is not a catalyst, it can participate in specific reactions. For example, it reacts with iodosilane to yield trisilylamine []. It does not react with carbon dioxide, carbon disulfide, or carbon oxysulfide under standard conditions [].
Q5: How is trisilylamine used in materials science?
A5: Trisilylamine is a promising precursor for the deposition of silicon nitride (SiNx) thin films using techniques like Plasma Enhanced Chemical Vapor Deposition (PECVD) [, , , ] and Atomic Layer Deposition (ALD) [, , ].
Q6: Have computational methods been used to study trisilylamine?
A6: Yes, semi-empirical molecular orbital calculations were used to determine the standard molar enthalpy of formation for trisilylamine. These calculations also helped assess the thermodynamic feasibility of silicon nitride formation from trisilylamine and ammonia []. Density Functional Theory (DFT) calculations were used to study the adsorption and reaction energies of a novel silylamine precursor, derived from trisilylamine, with a silicon nitride surface [].
Q7: How do structural modifications of trisilylamine affect its properties?
A7: Research shows that substituting the hydrogen atoms in trisilylamine with other groups, such as methyl or phenyl groups, can significantly alter its reactivity and stability [, ]. For instance, replacing SiH3 groups with dimethylaminomethylsilyl or trimethylsilyl groups was explored to enhance the thermal stability of trisilylamine for PEALD applications []. Similarly, tris(disilanyl)amine (TDSA) displayed higher reactivity and yielded denser SiNx films with superior wet etch resistance compared to trisilylamine in PEALD, attributed to weaker Si–N bonds, higher molecular polarity, and reactive Si–Si bonds [].
Q8: What safety precautions should be taken when handling trisilylamine?
A8: Trisilylamine should be handled with care, like many other chemicals used in research laboratories. While specific SHE regulations are not mentioned in the provided abstracts, it is crucial to consult the material safety data sheet (MSDS) and follow appropriate laboratory safety protocols.
Q9: What are the potential advantages of using trisilylamine for SiNx deposition compared to other precursors?
A9: Trisilylamine is a promising alternative to conventional SiNx precursors like silane due to its lower hazard potential []. Additionally, as a carbon-free precursor, it mitigates the risk of carbon contamination in the deposited films, a critical factor for semiconductor manufacturing [, ]. Its ability to achieve high-quality SiNx films at relatively low temperatures further adds to its appeal for various applications [].
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